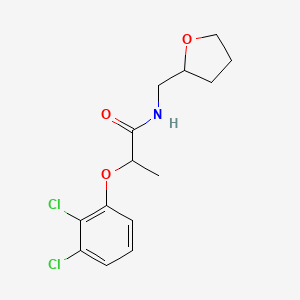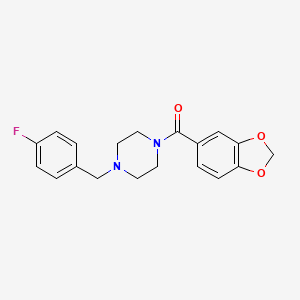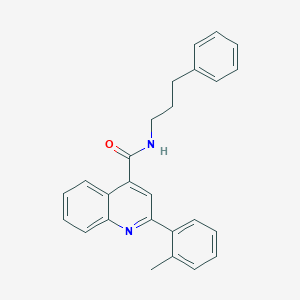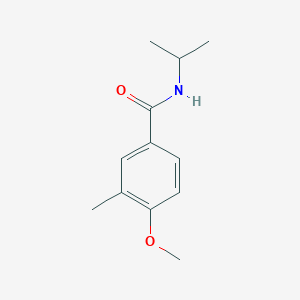
N-(3-chlorobenzyl)-2,5-dimethyl-3-furamide
Übersicht
Beschreibung
N-(3-chlorobenzyl)-2,5-dimethyl-3-furamide, commonly known as Furamidine or DB75, is a potent antiprotozoal agent that has been extensively studied for its potential application in the treatment of various parasitic diseases. It was first synthesized in the 1970s and has since been used in many scientific research studies to investigate its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of furamidine is not fully understood, but it is believed to act by binding to the DNA of the parasites, disrupting their replication and leading to their death. It has also been shown to inhibit the activity of enzymes involved in the metabolism of the parasites, further contributing to its antiparasitic activity.
Biochemical and Physiological Effects:
Furamidine has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and replication of various parasites, as well as to induce apoptosis (programmed cell death) in some cases. It has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of furamidine for lab experiments is its potent antiparasitic activity, which makes it a useful tool for studying the biology and pathogenesis of parasitic diseases. It is also relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, one limitation is that it can be toxic to mammalian cells at high concentrations, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research on furamidine. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Another area of interest is the investigation of its potential use in combination with other antiparasitic agents to enhance its activity. Additionally, further studies are needed to fully elucidate its mechanism of action and to explore its potential therapeutic applications in a variety of parasitic diseases.
Wissenschaftliche Forschungsanwendungen
Furamidine has been extensively studied for its potential application in the treatment of various parasitic diseases, including leishmaniasis, African sleeping sickness, and Chagas disease. In vitro and in vivo studies have shown that it has potent activity against the parasites that cause these diseases, making it a promising candidate for further development as a therapeutic agent.
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-9-6-13(10(2)18-9)14(17)16-8-11-4-3-5-12(15)7-11/h3-7H,8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOCFQUIYLWPGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-2,5-dimethylfuran-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4,5-dimethyl-2-({[2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4750787.png)
![ethyl 3-oxo-3-{[3-(propionylamino)phenyl]amino}propanoate](/img/structure/B4750792.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4750802.png)

![2-({1-cyclopropyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4750819.png)
![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide](/img/structure/B4750825.png)
![ethyl 4,5-dimethyl-2-{[3-(1-naphthyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4750826.png)



![3-allyl-8-sec-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4750867.png)
![2-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-3-furamide](/img/structure/B4750872.png)

